molecular formula C16H13F3N4O2 B2863469 2-(o-tolyloxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-71-2

2-(o-tolyloxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2863469
CAS No.: 2034234-71-2
M. Wt: 350.301
InChI Key: IJHPREYIYBCMNO-UHFFFAOYSA-N
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Description

“2-(o-tolyloxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological activities and are used in the development of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction . The process starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and involves the use of a wide variety of aryl and heteroaryl boronic acids . A tandem catalyst XPhosPdG2/XPhos is required to avoid the debromination reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyrazolo[1,5-a]pyrimidine core, and an o-tolyloxy group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki–Miyaura cross-coupling reaction and the activation of the C–O bond of the lactam function with PyBroP .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core . The trifluoromethyl group is known for its stability and low toxicity .

Scientific Research Applications

Radioligand Imaging for Neuroinflammation

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. Among these, derivatives synthesized with a fluorine atom in their structure allow labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). These compounds, including DPA-714 and its derivatives, showcase their utility in neuroinflammation research, facilitating the study of neurodegenerative diseases through non-invasive imaging techniques (Dollé et al., 2008) (Damont et al., 2015).

Antimicrobial Activity

Compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. These heterocyclic compounds, derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, demonstrated potential as antimicrobial agents, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in drug development for combating microbial infections (Bondock et al., 2008).

Anticancer Activity

Several pyrazolo[3,4-d]pyrimidine analogues have been prepared, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of new anticancer agents, providing a basis for further exploration of their therapeutic applications (Al-Sanea et al., 2020).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activity. The study revealed significant antioxidant properties of these compounds, underscoring the potential of pyrazole-acetamide frameworks in the development of antioxidant therapies (Chkirate et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in the pharmaceutical industry . The interest in this compound has been highlighted by the synthesis of a known anti-inflammatory agent .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-10-4-2-3-5-12(10)25-9-15(24)21-11-7-20-14-6-13(16(17,18)19)22-23(14)8-11/h2-8H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHPREYIYBCMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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